Dolichol monophosphate mannose

Description

Significance of Dolichol-Linked Saccharides in Cellular Processes

In eukaryotes, the complex processes of protein modification often involve the attachment of sugar chains, or glycans. for2509.de Dolichol, a long-chain polyisoprenoid lipid, acts as a membrane-bound carrier for these glycans during their assembly. for2509.dewikipedia.org The synthesis of N-linked glycans, for instance, begins with the construction of a precursor oligosaccharide on a dolichol pyrophosphate anchor embedded in the endoplasmic reticulum (ER) membrane. oup.comoup.com This lipid-linked oligosaccharide (LLO) is built up through the sequential addition of various monosaccharides. researchgate.net

These dolichol-linked saccharides are crucial intermediates. for2509.de The fully assembled LLO, Glc₃Man₉GlcNAc₂-PP-dolichol, is the universal donor for N-glycosylation, a process where the entire glycan chain is transferred to specific asparagine residues on nascent polypeptide chains. oup.com This modification is vital for the correct folding, stability, trafficking, and function of a vast number of proteins. oup.com Consequently, defects in the synthesis of dolichol-linked oligosaccharides can lead to severe multisystemic diseases known as Congenital Disorders of Glycosylation (CDG). for2509.de

Overview of Dolichol Monophosphate Mannose as a Mannosyl Donor

This compound (DPM) is synthesized on the cytosolic face of the endoplasmic reticulum. embopress.org The reaction is catalyzed by the enzyme dolichol phosphate (B84403) mannose synthase (DPMS), which transfers a mannose residue from guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) to dolichol phosphate (Dol-P). evitachem.comwikipedia.org Once synthesized, DPM is translocated across the ER membrane into the lumen, a process presumed to be mediated by a transporter known as a flippase. embopress.orgpnas.org

Inside the ER lumen, DPM serves as the exclusive mannosyl donor for several essential glycosylation pathways because the alternative donor, GDP-mannose, is not transported into the ER lumen. nih.govembopress.org Research has revealed that the DPMS enzyme complex has different structures across species. In yeast and protozoa, it exists as a single polypeptide (Dpm1p). pnas.orgembopress.org In mammals and plants, however, it is a more complex heterotrimeric structure, composed of a catalytic subunit (DPM1) and two smaller regulatory and stabilizing subunits (DPM2 and DPM3). nih.govembopress.orgembopress.org

Table 1: Dolichol Phosphate Mannose Synthase (DPMS) Details

| Property | Description |

|---|---|

| Systematic Name | GDP-mannose:dolichyl-phosphate beta-D-mannosyltransferase |

| Common Names | Dolichol phosphate mannose synthase (DPMS), DPM synthase |

| EC Number | 2.4.1.83 wikipedia.orguniprot.org |

| Substrates | GDP-mannose, Dolichyl phosphate wikipedia.org |

| Products | Dolichyl D-mannosyl phosphate, Guanosine diphosphate (GDP) wikipedia.org |

| Cellular Location | Endoplasmic Reticulum nih.gov |

The primary role of this compound is to provide the mannose residues for the elongation and completion of various glycan structures within the ER lumen. Its contributions are critical to four major types of protein and lipid modification.

N-Glycosylation : DPM donates the final four mannose residues (the sixth through the ninth) to the growing lipid-linked oligosaccharide precursor, converting Man₅GlcNAc₂-PP-Dolichol to Man₉GlcNAc₂-PP-Dolichol. nih.govoup.com

Glycosylphosphatidylinositol (GPI) Anchor Synthesis : DPM is the donor for all three mannose residues that form the core of the GPI anchor, a structure that moors many proteins to the cell surface. embopress.orgvulcanchem.comnih.gov

Protein O-Mannosylation : This process, where a mannose is attached directly to a serine or threonine residue of a protein, is initiated in the ER using DPM as the mannosyl donor. vulcanchem.comoup.com

Protein C-Mannosylation : A unique modification where a mannose residue is attached to the carbon of a tryptophan residue, this process also utilizes this compound as its sugar donor. vulcanchem.comnih.gov

Table 2: Functions of this compound as a Mannosyl Donor

| Glycosylation Pathway | Specific Contribution of this compound |

|---|---|

| N-Glycosylation | Donates the 6th, 7th, 8th, and 9th mannose residues to the lipid-linked oligosaccharide precursor. nih.gov |

| GPI-Anchor Synthesis | Donates all three mannose residues required for the GPI anchor core structure. embopress.orgvulcanchem.com |

| Protein O-Mannosylation | Serves as the mannosyl donor for the initial mannose residue attached to serine or threonine. vulcanchem.comoup.com |

| Protein C-Mannosylation | Acts as the mannosyl donor for the mannose residue attached to a tryptophan. vulcanchem.com |

Historical Context of this compound Research

The journey to understanding this compound began with the discovery of dolichol phosphate itself in the 1960s, though its function was not immediately clear. wikipedia.org The pivotal breakthrough came in 1971, when the enzyme dolichol phosphate mannose synthase and its product, this compound, were first identified in the yeast Saccharomyces cerevisiae in the laboratory of Widmar Tanner. nih.govoup.com

Subsequent research throughout the 1970s solidified the role of these polyprenol-linked sugars in the broader context of glycoprotein (B1211001) synthesis. nih.gov The cloning of the gene for DPM synthase (DPM1) in yeast was a significant milestone, confirming it as the structural gene for the enzyme. pnas.org Later cloning of the human and other mammalian orthologs revealed that DPM synthases could be categorized into at least two distinct classes: a single-protein enzyme found in organisms like S. cerevisiae, and a multi-subunit complex found in humans and other vertebrates. pnas.orgembopress.org This discovery highlighted an evolutionary divergence in the regulation and structure of this essential enzymatic process.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dolichol |

| Dolichol phosphate |

| Dolichol pyrophosphate |

| Guanosine diphosphate mannose (GDP-mannose) |

| Guanosine diphosphate (GDP) |

| Glc₃Man₉GlcNAc₂-PP-dolichol |

| Man₅GlcNAc₂-PP-dolichol |

| Glucose |

| Mannose |

| N-acetylglucosamine |

| Serine |

| Threonine |

| Tryptophan |

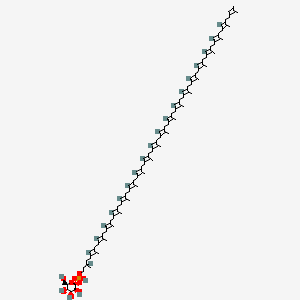

Structure

2D Structure

Properties

CAS No. |

55598-56-6 |

|---|---|

Molecular Formula |

C106H175O9P |

Molecular Weight |

1624.5 g/mol |

IUPAC Name |

[(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1 |

InChI Key |

IPAOLVGASNLKMS-WIFKHAHXSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

Alpha-D-Mannopyranosyl Phosphate, Dolichyl D Mannopyranosyldolichyl D-Mannopyranosyldolichyl Dolichol Monophosphate Mannose Dolichol, Mannosyl Phosphoryl Dolicholphosphate Mannose Dolichyl Alpha D Mannopyranosyl Phosphate Dolichyl Alpha-D-Mannopyranosyl Phosphate Dolichyl Mannopyranosyl Phosphate Dolichyl Mannosyl Phosphate Mannolipid Mannopyranosyl Phosphate, Dolichyl Mannose, Dolichol Monophosphate Mannose, Dolicholphosphate Mannosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol Monophosphate Mannose, Dolichol Phosphate, Dolichyl Alpha-D-Mannopyranosyl Phosphate, Dolichyl Mannopyranosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol, Mannosyl |

Origin of Product |

United States |

Biosynthesis of Dolichol Monophosphate Mannose

Enzymatic Catalysis of Dolichol Monophosphate Mannose Formation

The formation of this compound is catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS), formally known as GDP-mannose:dolichyl-phosphate mannosyltransferase (EC 2.4.1.83). bohrium.comnih.govqmul.ac.uk This enzyme facilitates the transfer of a mannose unit from a nucleotide sugar donor to a lipid acceptor embedded within the membrane of the endoplasmic reticulum. nih.govoup.com In mammals, DPMS is not a single polypeptide but a heteromeric protein complex essential for catalytic activity and stability. vulcanchem.comembopress.org

The synthesis of this compound is a reversible reaction that relies on two primary substrates: a water-soluble nucleotide sugar and a hydrophobic lipid phosphate (B84403). nih.govnih.gov The reaction proceeds as follows:

GDP-mannose + Dolichyl phosphate ⇌ Dolichyl-phosphate mannose + GDP nih.govqmul.ac.uk

The catalytic activity of dolichol-phosphate mannose synthase is dependent on the presence of divalent cations, which act as essential cofactors. uniprot.org Studies have shown that the non-linear time course for the synthesis of Dol-P-Man is, in part, due to the reaction approaching equilibrium. nih.gov Research on hepatic microsomes indicates that the final amount of Dol-P-Man synthesized increases when the concentration of the GDP-mannose substrate is raised. nih.gov Perturbations to the lipid environment of the microsomal membrane have been shown to decrease the final extent of the reaction, suggesting that the availability of both dolichyl phosphate and dolichyl-phosphate mannose to the enzyme is critical. nih.gov

The enzyme exhibits specificity for the structure of its lipid substrate. bohrium.com Natural dolichols are a family of long-chain polyisoprenoid alcohols with species-specific chain lengths; mammalian dolichols typically contain 18 to 21 isoprene (B109036) units. nih.gov Kinetic studies have revealed that modifications to the dolichol structure, such as shortening the poly-cis isoprene chain, can increase the Michaelis constant (Kₘ), indicating a less favorable interaction with the enzyme. nih.gov

| Component | Name/Type | Role | Source/Location |

|---|---|---|---|

| Enzyme | Dolichol-Phosphate Mannose Synthase (DPMS) Complex | Catalyzes the transfer of mannose | Endoplasmic Reticulum Membrane |

| Mannosyl Donor Substrate | Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-Mannose) | Provides the mannose residue | Cytosol |

| Lipid Acceptor Substrate | Dolichyl Phosphate (Dol-P) | Accepts the mannose residue | Endoplasmic Reticulum Membrane |

| Product | This compound (Dol-P-Man) | Lipid-linked mannose donor for luminal reactions | Endoplasmic Reticulum |

| Byproduct | Guanosine Diphosphate (GDP) | Released after mannose transfer | Cytosol |

| Cofactor | Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Required for enzyme activity | Cytosol uniprot.org |

Guanosine diphosphate mannose (GDP-mannose) is the exclusive mannosyl donor for the synthesis of this compound. bohrium.comembopress.org This nucleotide sugar is synthesized in the cytoplasm and serves as a crucial precursor for multiple glycosylation pathways. researchgate.net However, GDP-mannose itself cannot be transported across the endoplasmic reticulum membrane into the lumen, where many mannosylation events occur. embopress.org

The DPMS enzyme circumvents this topographical barrier by utilizing cytosolic GDP-mannose to create a lipid-linked intermediate on the cytoplasmic face of the ER. embopress.orgnih.govpnas.org The enzyme's active site binds GDP-mannose and catalyzes the transfer of its mannose moiety to dolichyl phosphate. bohrium.comuniprot.org The resulting product, this compound, is the essential mannose donor for critical processes within the ER lumen, including the elongation of the N-glycan precursor, the assembly of glycosylphosphatidylinositol (GPI) anchors, and protein O- and C-mannosylation. embopress.orgresearchgate.netnih.gov Therefore, the conversion of the mannose from GDP-mannose into a lipid-linked form is a fundamental step that makes mannose available for luminal biosynthetic pathways. nih.gov

| Glycosylation Pathway | Role of this compound | Cellular Location of Mannose Transfer |

|---|---|---|

| N-linked Glycosylation | Donates the last four mannose residues to the precursor oligosaccharide (Glc₃Man₉GlcNAc₂-PP-Dol). bohrium.comnih.govembopress.org | ER Lumen |

| GPI Anchor Synthesis | Donates all three mannose residues required for the GPI anchor core structure. bohrium.comembopress.org | ER Lumen |

| Protein O-Mannosylation | Serves as the mannosyl donor for the initial mannose attached to serine or threonine residues. bohrium.comresearchgate.net | ER Lumen |

| Protein C-Mannosylation | Acts as the mannosyl donor for the mannose attached to a tryptophan residue. bohrium.comembopress.orgresearchgate.net | ER Lumen |

Dolichyl phosphate (Dol-P) is an essential polyisoprenoid lipid that functions as the glycosyl carrier lipid in the endoplasmic reticulum of eukaryotic cells. nih.govoup.comcdnsciencepub.com This extremely hydrophobic molecule is embedded in the ER membrane, where it serves as the acceptor for the mannose residue from GDP-mannose. bohrium.comnih.gov Upon accepting the mannose, it is converted to this compound.

The function of dolichyl phosphate is central to the entire dolichol pathway of N-linked glycosylation. nih.gov It not only acts as the acceptor for the initial mannose in Dol-P-Man synthesis but also serves as the foundation upon which the large precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled before its transfer to proteins. bohrium.comwikipedia.org The synthesis of Dol-P-Man is a key branch of this pathway, providing the specific mannosyl donor required for the steps of oligosaccharide elongation that occur on the luminal side of the ER. nih.govnih.gov The long lipid tail of dolichyl phosphate ensures that the growing sugar chain remains anchored to the ER membrane throughout its assembly. nih.gov

Subcellular Localization of this compound Synthesis within the Endoplasmic Reticulum

The biosynthesis of this compound is exclusively localized to the endoplasmic reticulum (ER). bohrium.comembopress.orgnih.gov The enzyme complex responsible, dolichol-phosphate mannose synthase (DPMS), is intricately associated with the ER membrane to facilitate a reaction between a cytosolic substrate and a membrane-bound substrate. nih.govnih.gov

Crucially, the synthesis occurs on the cytoplasmic face of the ER. embopress.orgnih.govpnas.org The active site of the DPMS complex is oriented towards the cytoplasm, allowing it to access its substrates, GDP-mannose from the cytosol and dolichyl phosphate within the membrane. pnas.org After its synthesis, the this compound molecule must be translocated across the ER membrane to deliver its mannose residue to the ER lumen. This translocation is a rapid, protein-dependent process thought to be mediated by a specific transporter known as a "flippase," though its molecular identity is not fully resolved. vulcanchem.comnih.govpnas.org

In mammalian cells, the proper localization and function of the DPMS enzyme depend on a stable heterotrimeric complex:

DPM1 : This is the catalytic subunit of the complex. vulcanchem.comembopress.org It is a hydrophilic protein that lacks a transmembrane domain and would otherwise be soluble. pnas.orgnih.gov

DPM2 : A small, hydrophobic transmembrane protein. embopress.orgembopress.org DPM2 is not catalytic but plays a crucial regulatory role by enhancing the binding of the dolichyl phosphate substrate and is essential for the stable expression of the DPM1 subunit. vulcanchem.comembopress.orgnih.gov

DPM3 : An essential transmembrane protein that acts as a membrane anchor for the entire complex. embopress.orgnih.gov It tethers the catalytic DPM1 subunit to the ER membrane. nih.gov In the absence of DPM3, DPM1 is unstable and rapidly degraded by the proteasome, leading to a loss of enzyme activity. nih.gov

This multi-subunit organization ensures that the synthesis of this compound is efficiently and correctly positioned at the cytoplasmic leaflet of the ER membrane, poised for its subsequent translocation and utilization in the ER lumen. embopress.orgnih.gov

| Subunit | Primary Function | Key Characteristics | Localization |

|---|---|---|---|

| DPM1 | Catalytic activity (transfers mannose from GDP-mannose). vulcanchem.comuniprot.org | Soluble protein, contains the active site. pnas.orgnih.gov | Associated with the cytoplasmic face of the ER via DPM3. nih.gov |

| DPM2 | Regulatory role; enhances binding of dolichyl phosphate. vulcanchem.comembopress.org | 84-amino acid transmembrane protein. embopress.orgembopress.org Stabilizes DPM1. embopress.orgnih.gov | Endoplasmic Reticulum Membrane. embopress.org |

| DPM3 | Membrane anchor for the complex. embopress.orgnih.gov | Essential for DPM1 stability and ER tethering. nih.gov | Endoplasmic Reticulum Membrane. embopress.org |

Enzymology of Dolichol Monophosphate Mannose Synthase Dpms

Molecular Architecture and Subunit Composition of DPMS

The structure of DPMS varies notably between lower and higher eukaryotes, evolving from a single protein to a complex multi-subunit assembly. bohrium.comembopress.org

In lower eukaryotes, such as the yeast Saccharomyces cerevisiae, and in protozoa, DPMS typically functions as a monomeric enzyme. embopress.orgd-nb.info This single polypeptide contains all the necessary domains for substrate binding and catalytic activity. nih.gov For example, the DPMS in S. cerevisiae is encoded by the DPM1 gene and possesses a stretch of hydrophobic amino acids at its C-terminus, which is believed to anchor the enzyme to the ER membrane. nih.govembopress.org These monomeric enzymes are classified as Type I DPMS, sharing 60–70% amino acid identity and the presence of this C-terminal hydrophobic domain. nih.gov Although some protozoa represent the vast majority of eukaryotic diversity, much of the detailed genomic and proteomic study has focused on parasitic species and yeast models. d-nb.infonih.gov

In contrast, higher eukaryotes, including mammals, utilize a more complex heterotrimeric structure for DPMS. embopress.orgvulcanchem.com This complex is composed of three distinct subunits: DPM1, DPM2, and DPM3. embopress.orgresearchgate.net

DPM1: This is the catalytic core of the complex. vulcanchem.comresearchgate.net Unlike its yeast homolog, mammalian DPM1 is a soluble, cytosolic protein that lacks a C-terminal hydrophobic domain for membrane anchoring. nih.govembopress.org

DPM2: This is a small, hydrophobic regulatory protein that spans the ER membrane. nih.govuniprot.org

DPM3: This is another small membrane protein that acts as a crucial link within the complex. embopress.orguniprot.org

The assembly is highly interdependent; DPM2 stabilizes DPM3, which in turn stabilizes and anchors DPM1 to the ER membrane, forming the functional enzyme complex. embopress.org This intricate architecture highlights an evolutionary adaptation for the regulation and localization of Dol-P-Man synthesis in more complex organisms.

Each subunit of the heterotrimeric DPMS complex has a highly specialized role, ensuring the enzyme's stability, correct localization, and efficient function. vulcanchem.comuniprot.orguniprot.org

Catalytic Subunit (DPM1): DPM1 contains the active site and is solely responsible for the enzymatic transfer of mannose from GDP-mannose to dolichol phosphate (B84403). vulcanchem.comresearchgate.net Its association with the other subunits is essential for its stability and placement at the ER.

Regulatory Subunit (DPM2): DPM2 is considered a regulatory subunit. researchgate.netuniprot.org It is essential for the stable expression of the DPM1 subunit in the ER. uniprot.org Furthermore, its presence has been shown to increase the specific activity of the enzyme complex significantly, suggesting it plays a role in optimizing the catalytic process, possibly by enhancing the binding of the dolichol phosphate substrate. embopress.orgnih.gov

Membrane Anchoring Subunit (DPM3): DPM3 functions primarily as a membrane anchor. uniprot.org It tethers the catalytic DPM1 subunit to the ER membrane. uniprot.org DPM3 achieves this by associating with DPM1 through its C-terminal domain and with the membrane-bound DPM2 subunit via its N-terminal portion, effectively bridging the catalytic component to the site of the reaction. embopress.org

The interaction and functional roles of the DPMS subunits are summarized in the table below.

| Subunit | Primary Function | Key Characteristics |

| DPM1 | Catalytic | Contains the active site for mannosyl transfer; lacks a membrane anchor in higher eukaryotes. vulcanchem.comresearchgate.net |

| DPM2 | Regulatory | Stabilizes DPM3 and enhances the catalytic activity of DPM1. embopress.orguniprot.org |

| DPM3 | Membrane Anchoring | Tethers DPM1 to the endoplasmic reticulum membrane via its interaction with DPM2. embopress.orguniprot.org |

Enzymatic Mechanism and Catalytic Site Dynamics

DPMS is classified as an inverting glycosyltransferase, meaning the anomeric configuration of the mannose sugar is inverted during its transfer from the donor to the acceptor molecule. bohrium.comresearchgate.net The enzyme catalyzes the reversible reaction:

GDP-mannose + Dolichol-P ⇌ Dolichol-P-Mannose + GDP nih.gov

The catalytic mechanism proceeds through an intermediate step involving an oxocarbenium ion at the C1 position of the mannosyl moiety. researchgate.net The reaction is initiated by the binding of the two substrates, GDP-mannose and dolichol phosphate, to the active site within the DPM1 subunit. vulcanchem.com One of the activated oxygen atoms of the dolichol phosphate's phosphate group acts as the nucleophile, attacking the mannosyl residue of GDP-mannose. researchgate.net This results in the formation of Dol-P-Man and the release of GDP. Although a 3-D crystal structure of the full DPMS complex is not yet available, modeling studies based on homologous glycosyltransferases suggest a distinct active site cleft where the substrates bind and the catalytic transfer occurs. researchgate.net

Regulation of DPMS Activity and Expression

The activity of DPMS is tightly regulated to ensure a proper supply of Dol-P-Man for essential glycosylation pathways. This regulation occurs through subunit interactions and cofactor availability.

The regulation of the mammalian DPMS complex is a clear example of allosteric modulation, where the binding of effector molecules at sites distinct from the active site influences the enzyme's function. wikipedia.org In this context, the DPM2 and DPM3 subunits act as allosteric modulators of the catalytic DPM1 subunit. embopress.orgresearchgate.net Their association with DPM1 not only stabilizes it but also enhances its catalytic efficiency, a form of positive allosteric modulation. embopress.orgrsc.org This regulation ensures that DPMS activity is coupled to the proper assembly and localization of the enzyme complex at the ER membrane.

Furthermore, the catalytic activity of DPMS is dependent on the presence of divalent metal cations, which act as essential cofactors. nih.gov The enzyme requires either Manganese (Mn²⁺) or Magnesium (Mg²⁺) for its function, with these ions likely playing a role in stabilizing the nucleotide-sugar donor (GDP-mannose) within the active site and facilitating the transfer reaction. nih.gov

Transcriptional and Post-Translational Regulatory Mechanisms

The activity of dolichol monophosphate mannose synthase (DPMS), a key enzyme in protein glycosylation, is intricately regulated at both the transcriptional and post-translational levels. This regulation ensures the appropriate supply of this compound (Dol-P-Man), a critical mannosyl donor for various glycosylation pathways. In vertebrates, DPMS exists as a heterotrimeric complex composed of DPM1, DPM2, and DPM3 subunits, each playing a distinct role in the enzyme's function and regulation.

Transcriptional Regulation

While the specific transcription factors and detailed promoter analyses for the DPM genes are not extensively characterized in all organisms, studies have indicated that the expression of DPM1, DPM2, and DPM3 can be regulated in response to cellular conditions and developmental stages. For instance, in hepatocellular carcinoma, the messenger RNA (mRNA) expression of DPM1, DPM2, and DPM3 has been found to be over-expressed and associated with clinical cancer stages and pathological tumor grades. researchgate.net This suggests that the transcriptional regulation of the DPM genes is linked to cellular proliferation and oncogenesis.

In the plant Arabidopsis thaliana, while the three genes encoding the DPMS enzyme complex are present, only mutations in the DPMS1 gene, which encodes the catalytic subunit, result in a noticeable phenotype. nih.gov This indicates a potentially differential transcriptional control or functional redundancy among the subunits. Furthermore, the expression of DPMS has been observed to be influenced by the cellular microenvironment. For example, capillary endothelial cells cultured in the absence of 5% CO2 exhibit increased DPMS catalytic activity, which may be linked to transcriptional upregulation. nih.gov

Post-Translational Regulation

Post-translational modifications play a crucial role in modulating the activity, stability, and localization of the DPMS complex. These modifications provide a rapid and dynamic means of controlling Dol-P-Man synthesis in response to cellular needs.

Regulation by Subunit Association and Stability:

The assembly of the DPM1, DPM2, and DPM3 subunits into a functional complex is a critical post-translational regulatory mechanism.

DPM1: The catalytic subunit, DPM1, lacks a transmembrane domain and is a soluble protein. mapmygenome.innih.gov Its stability and localization to the endoplasmic reticulum (ER) are dependent on its association with DPM2 and DPM3. embopress.orgnih.gov

DPM2: This regulatory subunit is a hydrophobic protein that is essential for the correct subcellular localization and stable expression of DPM1. nih.govwikipedia.org DPM2 also enhances the binding of the substrate, dolichol phosphate, to DPM1. embopress.org

DPM3: DPM3 acts as a stabilizer for the DPM synthase complex. genecards.org It tethers DPM1 to the ER membrane through a coiled-coil domain near its C-terminus, which is critical for the enzyme's activity. nih.gov In the absence of DPM3, DPM1 is rapidly degraded by the proteasome. nih.gov

Ubiquitination:

Free DPM1 that is not incorporated into the DPMS complex is targeted for degradation. This process involves ubiquitination, a post-translational modification where ubiquitin molecules are attached to the protein, marking it for destruction by the proteasome. It has been suggested that the C terminus of Hsc70-interacting protein (CHIP), a chaperone-dependent E3 ubiquitin ligase, is strongly associated with free DPM1, indicating that CHIP may be at least partially responsible for the ubiquitination of DPM1. nih.gov Specific ubiquitination sites on human DPM1 have been identified at Lys26, Lys80, Lys95, and Lys240. genecards.org

Phosphorylation:

Phosphorylation is another key post-translational modification that regulates DPMS activity.

In some organisms, DPMS activity is stimulated by phosphorylation with cAMP-dependent protein kinase (cAMP-PK). oup.com For instance, in vitro phosphorylation of the Entamoeba histolytica DPMS resulted in a significant increase in its Vmax without altering the Km for its substrate. oup.com

Sequence analysis of DPMS from various species has revealed the presence of a cAMP-dependent protein phosphorylation motif (PKA motif) in most, suggesting a conserved regulatory mechanism. nih.govbohrium.com

In Saccharomyces cerevisiae, phosphorylation of DPM1 increases its catalytic efficiency six-fold by increasing the Vmax, while the Km for GDP-mannose remains unchanged. uniprot.org

N-Glycosylation:

The sequence of DPMS in some species also contains a protein N-glycosylation motif (Asn-X-Ser/Thr), suggesting that DPMS itself may be a glycoprotein (B1211001). yeastgenome.org While the direct functional consequence of DPMS glycosylation is still under investigation, it is a common post-translational modification for proteins transiting through the ER and Golgi apparatus and can influence protein folding, stability, and function. researchgate.net

Interactive Data Tables

Table 1: Subunits of the Human this compound Synthase Complex and their Regulatory Functions

| Subunit | Gene Name | Chromosomal Location | Primary Regulatory Function | Interacting Subunits |

|---|---|---|---|---|

| DPM1 | DPM1 | 20q13.13 nih.govwikipedia.org | Catalytic activity, transfers mannose to dolichol phosphate. genecards.org | DPM3 genecards.org |

| DPM2 | DPM2 | 9q34.11 wikipedia.org | Regulatory; essential for ER localization and stable expression of DPM1, enhances dolichol phosphate binding. embopress.orgnih.govuniprot.org | DPM3 uniprot.org |

Table 2: Identified Post-Translational Modifications of Human DPM1

| Modification | Site(s) | Associated Enzyme(s) | Functional Consequence |

|---|---|---|---|

| Ubiquitination | Lys26, Lys80, Lys95, Lys240 genecards.org | CHIP (suggested) nih.gov | Degradation of free DPM1 by the proteasome. nih.gov |

| Phosphorylation | PKA motif present nih.govbohrium.com | cAMP-dependent protein kinase (PKA) oup.com | Increases catalytic activity (Vmax). oup.com |

Cellular Trafficking and Localization of Dolichol Monophosphate Mannose

Topological Organization of Dolichol Monophosphate Mannose Synthesis and Utilization

The synthesis and function of this compound are spatially segregated across the membrane of the endoplasmic reticulum (ER), a phenomenon known as topological organization. pnas.orgnih.gov DPM is synthesized on the cytoplasmic face of the ER. evitachem.comembopress.org The reaction, catalyzed by the dolichol-phosphate mannose synthase (DPMS) enzyme complex, utilizes guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) and dolichol phosphate (B84403) (Dol-P) as substrates. pnas.orgevitachem.comembopress.org The active site of the catalytic subunit of DPMS is exposed to the cytoplasm, consistent with this localization of synthesis. pnas.org

Conversely, the utilization of DPM occurs exclusively on the opposite side of the membrane, within the ER lumen. pnas.orgnih.gov Here, DPM serves as the essential mannosyl donor for four critical protein glycosylation pathways:

N-linked glycosylation: DPM donates four mannosyl residues to elongate the Man₅GlcNAc₂-PP-dolichol intermediate to Man₉GlcNAc₂-PP-dolichol. embopress.orgnih.gov

Glycosylphosphatidylinositol (GPI) anchor biosynthesis: DPM provides all three mannosyl residues for the assembly of GPI anchors, which tether proteins to the cell membrane. pnas.orgembopress.org

C-mannosylation: This pathway involves the addition of a mannose residue to the tryptophan residues of certain proteins. pnas.org

O-mannosylation: DPM is the donor for the mannosylation of serine and threonine residues in proteins. pnas.org

This distinct separation of synthesis and consumption necessitates a transport mechanism to move DPM from its cytoplasmic site of creation to its lumenal site of function. embopress.orgscispace.comresearchgate.net

Table 1: Topological Overview of this compound

| Process | Cellular Location | Substrates/Products | Key Pathways |

| Synthesis | Cytoplasmic face of the Endoplasmic Reticulum | Substrates: GDP-mannose, Dolichol Phosphate | N/A |

| Utilization | Lumen of the Endoplasmic Reticulum | Product: Mannose donor | N-glycosylation, GPI-anchor synthesis, C-mannosylation, O-mannosylation |

Transbilayer Movement of this compound (Flippase Mechanism)

The translocation of the polar DPM molecule across the lipid bilayer of the ER membrane is a thermodynamically unfavorable process and requires protein assistance. scispace.comnih.gov This movement is facilitated by a specific membrane protein known as a flippase. pnas.orgnih.govscispace.com While the precise molecular identity of the DPM flippase has not yet been determined, its biochemical properties have been characterized through reconstitution experiments using proteins from rat liver ER membranes. nih.gov

Key findings from these studies reveal that the DPM flippase activity is:

Protein-dependent: The transbilayer movement does not occur at a physiologically relevant rate in protein-free liposomes. nih.govnih.gov

ATP-independent: The flipping mechanism does not require metabolic energy in the form of ATP, suggesting it functions as a facilitator of bidirectional diffusion down a concentration gradient rather than an active transporter. pnas.orgnih.govnih.gov

Highly stereoselective: The flippase exhibits remarkable specificity for the natural structure of DPM. pnas.orgnih.gov It specifically recognizes the β-anomeric linkage of the mannose-phosphate group and the saturated α-isoprene unit of the dolichol lipid tail. pnas.org A synthetic stereoisomer with an α-anomeric linkage was translocated at a rate more than 10 times slower than the natural compound. pnas.org

Distinct from other flippases: The DPM flippase can be chromatographically separated from the flippase responsible for translocating Man₅GlcNAc₂-PP-dolichol, another lipid intermediate in the N-glycosylation pathway. nih.gov This indicates that the ER membrane contains multiple, specific flippases for different glycolipid substrates.

Table 2: Characteristics of the this compound Flippase

| Property | Description | Source |

| Energy Requirement | ATP-independent | nih.govnih.gov |

| Mechanism | Facilitated bidirectional diffusion | nih.gov |

| Substrate Specificity | Highly stereoselective; recognizes the β-anomeric linkage and saturated α-isoprene unit of dolichol. | pnas.orgnih.gov |

| Identity | Unidentified protein; shown to be distinct from the Man₅GlcNAc₂-PP-dolichol flippase. Not a Con A-binding glycoprotein (B1211001). | nih.gov |

Localization of the DPMS Complex within Endoplasmic Reticulum Subdomains

The dolichol-phosphate mannose synthase (DPMS) complex, responsible for DPM synthesis, resides within the ER membrane. uniprot.orguniprot.org In mammalian cells, this enzyme is a heterotrimeric complex composed of three subunits: DPM1, DPM2, and DPM3. pnas.orguniprot.org DPM1 is the catalytic subunit that performs the mannosyltransferase activity. embopress.orguniprot.org DPM2 and DPM3 are small, transmembrane proteins that are crucial for the stability and proper localization of the DPM1 subunit within the ER. embopress.orguniprot.org

The ER is not a homogenous organelle but is organized into functionally and morphologically distinct regions or subdomains, such as the rough ER, smooth ER, and membrane contact sites with other organelles like mitochondria. usda.govnih.gov Evidence suggests that the DPMS complex is not randomly distributed throughout the ER but is localized to specific subdomains. researchgate.nettandfonline.com

Studies in the protozoan parasite Leishmania mexicana have provided clear evidence for this compartmentalization. In these organisms, the DPMS enzyme complex is targeted to a stable, tubular subdomain of the ER that is physically distinct from, yet connected to, the main ER network. researchgate.nettandfonline.com Notably, all other enzymes involved in the DPM-dependent steps of GPI anchor biosynthesis are also found within this "DPMS tubule". researchgate.net This subdomain is often found in close proximity to the Golgi apparatus and the mitochondrion. researchgate.net This specific localization may serve to create a unique membrane environment that concentrates lipid precursors like dolichol phosphate, thereby increasing the efficiency of the biosynthetic pathway. researchgate.net This compartmentalization of biosynthetic enzymes into discrete ER subdomains represents a key strategy for organizing and regulating complex metabolic pathways within the cell. tandfonline.com

Functional Roles of Dolichol Monophosphate Mannose in Glycosylation Pathways

Contribution to N-Glycosylation Pathway

N-linked glycosylation is a major form of protein modification, critical for protein folding and stability. nih.govreactome.org The process begins in the ER with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to nascent polypeptide chains. nih.govreactome.org Dol-P-Man is a key contributor to the later stages of this assembly line. nih.gov

The assembly of the LLO precursor, Glc3Man9GlcNAc2-PP-Dolichol, is a highly conserved process that occurs on the ER membrane. nih.govreactome.org The initial steps, leading to the formation of Man5GlcNAc2-PP-Dolichol, take place on the cytoplasmic face of the ER, utilizing GDP-mannose as the direct mannosyl donor. nih.govnih.gov This intermediate is then flipped into the ER lumen. nih.govnih.gov

Within the ER lumen, Dol-P-Man serves as the exclusive mannosyl donor for the elongation of the LLO. nih.govnih.gov Four distinct mannosyltransferases utilize Dol-P-Man to add the final four mannose residues, extending Man5GlcNAc2-PP-Dolichol to Man9GlcNAc2-PP-Dolichol. nih.govnih.govoup.com This step is critical, as the absence of Dol-P-Man leads to the accumulation of the truncated Man5GlcNAc2 intermediate. nih.govtandfonline.com The completed oligosaccharide precursor is then transferred to asparagine residues on newly synthesized proteins. nih.gov

| Intermediate | Location of Synthesis | Mannose Donor |

|---|---|---|

| Man5GlcNAc2-PP-Dolichol | Cytoplasmic face of ER | GDP-Mannose |

| Man9GlcNAc2-PP-Dolichol | ER Lumen | Dolichol Monophosphate Mannose |

| Glc3Man9GlcNAc2-PP-Dolichol | ER Lumen | Dolichol Monophosphate Glucose |

The addition of the final four mannose residues from Dol-P-Man to the growing LLO is a sequential and specific process catalyzed by different mannosyltransferases. These enzymes, including ALG3, ALG9, and ALG12, are integral membrane proteins of the ER. oup.com Each transferase is responsible for adding a specific mannose residue with a precise linkage, ultimately forming the characteristic branched structure of the Man9GlcNAc2 core glycan. nih.govoup.com Defects in these mannosyl transfer reactions can halt the N-glycosylation pathway, underscoring the importance of a steady supply of Dol-P-Man. nih.gov

Involvement in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface. royalsocietypublishing.org The biosynthesis of the GPI anchor precursor occurs in the ER and, similar to N-glycosylation, relies on Dol-P-Man as a key sugar donor. nih.govresearchgate.net

The core structure of the GPI anchor contains three mannose residues. researchgate.netnih.gov All three of these mannosyl residues are derived from Dol-P-Man. researchgate.netnih.gov A series of GPI-mannosyltransferases (GPI-MTs) catalyze the sequential transfer of mannose from Dol-P-Man to the growing GPI precursor on the luminal side of the ER. researchgate.netcambridge.org Research has identified specific enzymes for each mannosylation step, such as PIG-M (GPI-MT1), PIG-V (GPI-MT2), and PIG-B (GPI-MT3), which transfer the first, second, and third mannose residues, respectively. researchgate.netcambridge.org A deficiency in Dol-P-Man synthesis leads to the accumulation of incomplete GPI anchor precursors, preventing the subsequent attachment of proteins. nih.govnih.govtandfonline.com

| Enzyme | Alias (Mammalian/Yeast) | Function | Mannose Donor |

|---|---|---|---|

| GPI-MT1 | PIG-M / Gpi14p | Transfers the first mannose | This compound |

| GPI-MT2 | PIG-V / Gpi18p | Transfers the second mannose | This compound |

| GPI-MT3 | PIG-B / Gpi10p | Transfers the third mannose | This compound |

The proper assembly of the GPI anchor is a prerequisite for its attachment to proteins destined for the cell surface. nih.gov By providing the essential mannosyl residues for the GPI core glycan, Dol-P-Man is indirectly crucial for the surface expression of GPI-anchored proteins. nih.gov In the absence of a complete GPI anchor, these proteins cannot be tethered to the plasma membrane and are often retained within the cell or degraded. embopress.org Studies have shown that overexpression of the enzyme responsible for Dol-P-Man synthesis can influence the architecture of plant cell walls, a process heavily reliant on the function of GPI-anchored proteins. nih.gov

Role in Protein O-Mannosylation

Protein O-mannosylation is another vital post-translational modification that is initiated in the endoplasmic reticulum. oup.com Unlike N-glycosylation, which involves the transfer of a pre-assembled oligosaccharide, O-mannosylation begins with the transfer of a single mannose residue to a serine or threonine residue of a protein. oup.comoup.com

Dol-P-Man is the direct mannosyl donor for this initial and critical step in protein O-mannosylation. oup.comoup.com The reaction is catalyzed by a family of protein O-mannosyltransferases (PMTs) located in the ER membrane. oup.comfor2509.de These enzymes transfer mannose from Dol-P-Man to the hydroxyl group of serine or threonine residues on secretory proteins. oup.com This process is essential for the function of numerous proteins, particularly in fungi and animals. oup.com For instance, in yeast, a deficiency in Dol-P-Man synthase results in a failure to O-mannosylate proteins like chitinase, leading to a significant reduction in its molecular size. nih.govtandfonline.com In mammals, O-mannosylation is critical for the function of proteins such as α-dystroglycan, and defects in this pathway are associated with certain forms of muscular dystrophy. nih.govuniprot.org

Mechanism of O-Mannosylation in Fungi and Mammals

Protein O-mannosylation is an essential post-translational modification that begins in the endoplasmic reticulum. oup.comresearchgate.net Unlike most other forms of O-glycosylation that occur in the Golgi apparatus, the initial step of O-mannosylation is conserved from fungi to mammals and relies on Dol-P-Man as the high-energy mannose donor. oup.comnih.gov

The process begins with the synthesis of Dol-P-Man on the cytosolic face of the ER membrane. oup.comoup.com The enzyme dolichol phosphate (B84403) mannose synthase catalyzes the transfer of a mannose residue from GDP-mannose to dolichol phosphate. tandfonline.comnih.gov In mammals, the synthase is a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3, which are required for stability and full activity. nih.govembopress.org Once synthesized, Dol-P-Man is translocated across the ER membrane into the lumen, a process involving a putative flippase. oup.com

Inside the ER lumen, Dol-P-Man serves as the substrate for a family of protein O-mannosyltransferases (PMTs in fungi, POMTs in mammals). nih.govmdpi.com These enzymes catalyze the transfer of the mannose residue from Dol-P-Man to the hydroxyl group of specific serine or threonine residues on nascent polypeptide chains entering the secretory pathway. nih.govyeastgenome.org This reaction establishes an α-D-mannosidic linkage and marks the initiation of the O-mannosyl glycan. yeastgenome.org

In fungi such as Saccharomyces cerevisiae, the PMT family is crucial for cell wall integrity and viability. nih.gov The family typically consists of three subfamilies (Pmt1, Pmt2, and Pmt4) that form homo- or heteromeric complexes to mannosylate a distinct set of protein substrates. nih.gov In mammals, the process is initiated by a heteromeric complex of two enzymes, POMT1 and POMT2, which are both required for catalytic activity. nih.govrsc.org The conservation of this initial step underscores its fundamental biological importance. oup.com Following this initial transfer in the ER, the O-mannosyl glycans can be further elongated and diversified in the Golgi apparatus. oup.com

| Enzyme/Complex | Organism Group | Function in O-Mannosylation | Location |

| Dolichol Phosphate Mannose Synthase (DPMS) | Fungi & Mammals | Synthesizes Dol-P-Man from GDP-mannose and dolichol phosphate. oup.comtandfonline.com | Cytosolic face of ER |

| Protein O-Mannosyltransferases (PMTs) | Fungi | Catalyze the transfer of mannose from Dol-P-Man to serine/threonine residues of proteins. mdpi.comnih.gov | ER Lumen |

| Protein O-Mannosyltransferases (POMT1/POMT2) | Mammals | Form a heterocomplex that catalyzes the initial transfer of mannose from Dol-P-Man to protein serine/threonine residues. nih.govrsc.org | ER Lumen |

Specificity in Alpha-Dystroglycan Mannosylation

Alpha-dystroglycan (α-DG) is a vital extracellular matrix receptor whose function is critically dependent on extensive O-mannosylation. nih.govoup.com Hypoglycosylation of α-DG leads to a group of congenital muscular dystrophies known as dystroglycanopathies. nih.gov Dol-P-Man is essential for this process as it provides the first mannose residue upon which the functional glycan, termed matriglycan, is built. rsc.orgresearchgate.net

The O-mannosylation of α-DG is initiated in the ER by the coordinated action of the POMT1 and POMT2 enzyme complex, which transfers mannose from Dol-P-Man to specific serine or threonine residues within the mucin-like domain of the α-DG protein. rsc.orgelifesciences.org This initial mannose is the foundation for one of three core structures, with the most functionally significant for matrix binding being the Core M3 structure. oup.comresearchgate.net

Following the initial mannosylation event in the ER, α-DG traffics to the Golgi apparatus where the O-linked mannose is elongated by a series of glycosyltransferases. rsc.org This includes the addition of N-acetylglucosamine (GlcNAc), galactose (Gal), and other sugars. nih.gov A key structure required for α-DG's binding to extracellular matrix proteins like laminin (B1169045) is a unique phosphodiester-linked glycan containing ribitol (B610474) phosphate, which is then extended by a repeating disaccharide of xylose and glucuronic acid (-3GlcAβ1–3Xylα1–), known as matriglycan. rsc.orgelifesciences.org

The synthesis of this complex structure is absolutely dependent on the initial mannose transfer from Dol-P-Man. Without this first step, none of the subsequent modifications can occur, leading to a non-functional α-DG that cannot link the cytoskeleton to the extracellular matrix, resulting in the severe pathologies seen in dystroglycanopathies. nih.govelifesciences.org

| Enzyme | Role in α-Dystroglycan Glycosylation | Substrate(s) |

| POMT1/POMT2 | Transfers the initial mannose to Ser/Thr residues of α-DG. elifesciences.orgnih.gov | This compound, α-DG |

| POMGnT1 | Adds a β1,2-linked GlcNAc to the initial O-mannose (Core M1 formation). nih.govacs.org | UDP-GlcNAc, Man-α-Ser/Thr |

| TMEM5 | Acts as a UDP-xylosyl transferase, adding xylose in the formation of the functional glycan. elifesciences.orgnih.gov | UDP-xylose, Ribitol-P-glycan |

| LARGE1/LARGE2 | Possesses bifunctional glycosyltransferase activity that synthesizes the repeating matriglycan polysaccharide. nih.govrsc.org | UDP-xylose, UDP-glucuronic acid |

Participation in Protein C-Mannosylation

In addition to its role in O-mannosylation, Dol-P-Man is the exclusive mannosyl donor for protein C-mannosylation. nih.govuzh.ch This is a rare and highly stable type of post-translational modification where a mannose residue is attached to the indole (B1671886) ring of a tryptophan residue via a C-C bond. uzh.chprotpi.ch This is fundamentally different from the C-O bonds of O-glycosylation or the C-N bonds of N-glycosylation. nih.gov

The reaction occurs in the lumen of the endoplasmic reticulum and is catalyzed by C-mannosyltransferases. nih.govuzh.ch These enzymes recognize a specific consensus sequence, WxxW (where W is tryptophan and x is any amino acid), and transfer an α-mannose from Dol-P-Man to the C2 carbon of the indole ring of the first tryptophan in the motif. nih.govprotpi.chresearchgate.net

The requirement for Dol-P-Man as the donor substrate was confirmed in studies using cells deficient in Dol-P-Man synthase activity (such as CHO Lec15 cells), which showed a dramatic reduction in C-mannosylation. nih.gov The activity could be restored in vitro by the addition of exogenous Dol-P-Man. nih.gov This demonstrates that, similar to O-mannosylation, the synthesis and luminal availability of Dol-P-Man are prerequisites for protein C-mannosylation. nih.govfor2509.de C-mannosylation is found on a variety of secreted and membrane-bound proteins, including those with thrombospondin type 1 repeats, and is thought to play a role in protein folding and secretion. uzh.chnih.gov

Advanced Research Methodologies and Model Systems in Dolichol Monophosphate Mannose Studies

In Vitro Assays for DPMS Activity Measurement

Precise measurement of DPMS activity is fundamental to understanding its biochemical properties and its role in glycosylation. Various in vitro assays have been developed to quantify the synthesis of Dol-P-Man from its precursors, dolichol phosphate (B84403) (Dol-P) and GDP-mannose.

Radiometric assays are a classic and highly sensitive method for determining DPMS activity. These assays utilize a radiolabeled precursor, typically GDP-mannose with a tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) label on the mannose moiety. The basic principle involves incubating the labeled precursor with a source of DPMS, such as microsomal preparations from cells or tissues, and the acceptor substrate, Dol-P.

The reaction, catalyzed by DPMS, is as follows: GDP-[³H]Mannose + Dol-P ⇌ Dol-P-[³H]Mannose + GDP

Following incubation, the reaction is stopped, and the lipid-soluble product, Dol-P-[³H]Mannose, is separated from the water-soluble, unreacted GDP-[³H]Mannose. This separation is typically achieved through a series of solvent extractions (e.g., using a chloroform/methanol/water mixture). The radioactivity incorporated into the lipid phase is then quantified using liquid scintillation counting. This incorporated radioactivity is directly proportional to the DPMS activity in the sample. jci.org Assays have been developed that are linear with respect to protein concentration and require the addition of exogenous Dol-P for optimal activity. jci.org For instance, a method for quantifying the reaction product from dolichyl phosphoryl [³H]mannose (Dol-P-Man) involves measuring the radioactivity incorporated into an acceptor peptide. researchgate.net

While radiometric assays are sensitive, non-radioactive methods based on chromatography and spectrophotometry offer alternative approaches for detecting and quantifying the components of the DPMS reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Reverse-phase HPLC (RPLC) can be used to separate the different lipid components, including Dol-P and the product Dol-P-Man. rockefeller.edu A significant challenge in analyzing Dol-P species is their low abundance and high lipophilicity. nih.govacs.org A novel approach involves phosphate methylation using trimethylsilyl (B98337) diazomethane, followed by RPLC-mass spectrometry (MS) analysis, which allows for both qualitative and quantitative assessment of DolP species with varying isoprene (B109036) chain lengths. nih.govacs.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC/MS), provides high specificity and sensitivity for identifying and quantifying dolichols and their phosphorylated derivatives. rockefeller.edu For instance, negative chemical ionization mass spectrometry can be used to analyze dolichol species. rockefeller.edu In LC/MS analysis of dolichyl phosphates, ammonium (B1175870) adducts ([M + NH₄]⁺) are often more abundant and thus preferable for detection and characterization over protonated ions ([M + H]⁺). nih.govacs.org

| Method | Principle | Detection | Key Features |

| Radiometric Assay | Measures incorporation of radiolabeled mannose from GDP-[³H]Man into Dol-P-Man. | Liquid Scintillation Counting | High sensitivity; Directly measures enzyme activity. |

| RPLC-MS | Separates Dol-P and Dol-P-Man based on lipophilicity, followed by mass-based detection. | Mass Spectrometry | High specificity; Allows for simultaneous quantification of multiple lipid species. nih.govacs.org |

Genetic Manipulation and Functional Genomics Approaches

Altering the expression of genes encoding the subunits of the DPMS complex in various model organisms is a cornerstone of research into its biological function.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), has been an invaluable model system for studying essential cellular processes like glycosylation. The structural gene for Dol-P-Man synthase in S. cerevisiae is DPM1. researchgate.net Genetic studies have demonstrated that DPM1 is an essential gene in this organism; its complete disruption or knockout is lethal. researchgate.netembopress.org This lethality underscores the critical role of Dol-P-Man in pathways essential for yeast viability, such as N-glycosylation, O-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors. researchgate.netuniprot.org

In contrast to S. cerevisiae, studies involving the fission yeast Schizosaccharomyces pombe have also been informative. For example, the DPM1 gene from the parasite Plasmodium falciparum was able to efficiently complement a Schizosaccharomyces pombe mutant deficient in DPM, but not a Saccharomyces cerevisiae mutant, indicating functional differences between the DPMS enzymes of these organisms. researchgate.net

| Organism | Gene | Disruption Phenotype | Implication |

| Saccharomyces cerevisiae | DPM1 | Lethal researchgate.netembopress.org | DPMS is essential for viability. |

| Schizosaccharomyces pombe | dpm1 | Viable (mutant) | Used in complementation studies to test function of DPM genes from other species. researchgate.net |

Overexpression, or increasing the cellular level of a protein, can reveal its role in specific pathways and its potential rate-limiting nature. Overexpression of DPMS in capillary endothelial cells has been shown to support increased N-glycosylation, cellular proliferation, and enhanced chemotactic activity. nih.gov In the plant Arabidopsis thaliana, both loss-of-function and overexpression studies of DPM1 have demonstrated its broad influence on development, including root growth and seed architecture. nih.gov

Complementation is a powerful genetic test used to determine if a gene from one organism can rescue a mutant phenotype in another. This approach has been used to study the functional conservation of DPMS across species. As mentioned, the P. falciparum DPM1 gene could complement a dpm1 mutation in S. pombe but not in S. cerevisiae, highlighting the evolutionary divergence of the DPMS complex. researchgate.net Such studies provide critical insights into the structure-function relationships of the enzyme. bvsalud.org

The advent of CRISPR/Cas9 gene editing and RNA interference (RNAi) has revolutionized functional genomics, allowing for targeted gene disruption or knockdown in a wide range of organisms, including mammals and plants. nih.gov

CRISPR/Cas9: Genome-wide CRISPR/Cas9 knockout screens have been employed in human and Drosophila cell lines to identify genes involved in specific cellular processes. plos.orgbiorxiv.org These unbiased screens have successfully identified the dolichol-phosphate mannose synthase (DPMS) complex as a crucial host dependency factor for viruses like Dengue and Zika. nih.gov Another CRISPR screen identified DPM1 as a genetic modifier of cellular stress caused by defects in the N-glycosylation pathway (specifically, DPAGT1 deficiency). plos.orgbiorxiv.org

These advanced genetic tools allow for precise manipulation of DPM gene expression, providing powerful systems to investigate the complex roles of Dol-P-Man in the development and physiology of higher organisms. nih.gov

| Technology | Application in DPMS Research | Model System(s) | Key Finding Example |

| CRISPR/Cas9 | Genome-wide screens to identify genes modifying glycosylation defects. plos.orgbiorxiv.org | Human cells, Drosophila cells | Identified DPMS complex as a host dependency factor for Dengue virus. nih.gov |

| RNAi | Knockdown of Dpm1 to study its impact on cellular stress. plos.orgbiorxiv.org | Drosophila | Knockdown of Dpm1 rescued eye defects in a model of DPAGT1 deficiency. plos.orgbiorxiv.org |

Structural Biology and Biophysical Characterization of DPMS

Understanding the function of dolichol phosphate mannose synthase (DPMS) at a molecular level has been significantly advanced through structural biology techniques. These methods provide a three-dimensional view of the enzyme, offering insights into its catalytic mechanism and interaction with substrates.

X-ray Crystallography of DPMS Complexes

X-ray crystallography has been pivotal in elucidating the high-resolution structure of DPMS. Foundational studies have provided detailed atomic snapshots of the archaeal DPMS from Pyrococcus furiosus. dntb.gov.ua Researchers have successfully crystallized the enzyme in several key states: in complex with the nucleotide product Guanosine (B1672433) diphosphate (B83284) (GDP), the donor substrate GDP-mannose, and the final glycolipid product, dolichol monophosphate mannose. dntb.gov.uabiorxiv.org

These structures reveal that DPMS is an integral membrane protein that operates through a dynamic catalytic cycle. dntb.gov.ua The binding of the dolichol phosphate acceptor induces significant conformational changes, particularly in the interface helices and a critical acceptor loop. dntb.gov.ua This movement controls metal binding and substrate positioning, which are crucial for the transfer of mannose from GDP-mannose to dolichol phosphate. dntb.gov.ua The solved structures not only illuminate the fundamental mechanism of this compound synthesis but also provide a structural basis for understanding how specific mutations in the human DPM1 gene lead to loss of function in congenital disorders of glycosylation (CDG). dntb.gov.uarcsb.org

| PDB ID | Organism | Description | Resolution | Key Insights |

|---|---|---|---|---|

| 5MLZ | Pyrococcus furiosus | DPMS in complex with GDP and Mg2+ | 2.00 Å | Reveals the post-catalysis state with the nucleotide product bound. rcsb.orgebi.ac.uk |

| 5MM0 | Pyrococcus furiosus | DPMS in complex with the donor substrate GDP-mannose | 2.30 Å | Captures the enzyme poised for catalysis with the mannose donor. cathdb.info |

| 5MM1 | Pyrococcus furiosus | DPMS in complex with GDP and the product this compound | 2.60 Å | Shows the enzyme with both the final lipid product and nucleotide product bound. ox.ac.uk |

Cryo-Electron Microscopy Studies

While X-ray crystallography has provided key static structures, cryo-electron microscopy (cryo-EM) is an increasingly powerful technique for studying the structure of membrane proteins in more native-like environments. As of now, specific high-resolution cryo-EM structures for the DPMS complex are not as widely published as their crystallographic counterparts. However, the rapid advancements in cryo-EM have led to structural elucidation of other large, membrane-bound glycosyltransferases, including related polyprenyl phosphate glycosyltransferases like ArnC. dntb.gov.ua These studies offer valuable comparative insights into the potential mechanisms and conformational dynamics of enzymes like DPMS. oup.com The application of cryo-EM to the multi-subunit mammalian DPMS complex is a promising future direction for understanding its regulation and interaction with the endoplasmic reticulum membrane. nih.gov

Cell-Based and Organismal Model Systems

The biological significance of this compound and its synthesis has been extensively investigated using a variety of model systems. These models, from single-celled yeasts to complex plants and mammalian cells, have been indispensable for dissecting the enzyme's function, regulation, and role in cellular health and disease.

Yeast Models (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe)

Yeast has been a cornerstone for research on this compound. The DPMS enzyme was first identified in Saccharomyces cerevisiae (baker's yeast), which has since served as a fundamental model for genetic and biochemical studies. researchgate.net

Saccharomyces cerevisiae possesses a single-subunit DPMS enzyme, known as Dpm1p. uniprot.org This protein has a C-terminal hydrophobic domain that anchors it to the endoplasmic reticulum membrane. researchgate.netoup.com Genetic studies have shown that the DPM1 gene is essential for the viability of S. cerevisiae, highlighting the critical role of this compound in processes like N-glycosylation, O-mannosylation, and the synthesis of Glycosylphosphatidylinositol (GPI) anchors. uniprot.orgyeastgenome.org The yeast enzyme has been used to explore substrate specificity and has been successfully expressed in mutant mammalian cells to correct glycosylation defects, demonstrating its functional conservation. oup.com

Schizosaccharomyces pombe (fission yeast) provides a contrasting and equally valuable model. Unlike S. cerevisiae, the DPMS in S. pombe lacks an intrinsic membrane-anchoring domain and represents a class of enzymes that function as part of a larger complex, similar to what is found in mammals. oup.comebi.ac.uk Studies in fission yeast have been crucial for demonstrating the functional equivalence between different classes of DPMS; both the single-subunit S. cerevisiae Dpm1 and the catalytic subunit of human DPMS can function within S. pombe to rescue the lethal phenotype of a dpm1 gene disruption.

| Model Organism | DPMS Structure | Key Research Findings |

|---|---|---|

| Saccharomyces cerevisiae | Single subunit (Dpm1p) with C-terminal membrane anchor. researchgate.net | - DPM1 is essential for viability. yeastgenome.org |

| Schizosaccharomyces pombe | Multi-subunit complex (Dpm1 lacks a C-terminal anchor). oup.com | - Used to demonstrate functional equivalence of yeast and human DPM1. ebi.ac.uk |

Mammalian Cell Lines (e.g., CHO cells, Fibroblasts)

Mammalian cell lines have been instrumental in uncovering the complexity of the DPMS enzyme in higher eukaryotes and its connection to human disease.

Chinese Hamster Ovary (CHO) cells have been central to this effort. The study of mutant CHO cell lines, particularly the Lec15 line, was critical in the discovery that mammalian DPMS is not a single protein but a heterotrimeric complex. embopress.orgnih.gov Lec15 cells are deficient in this compound synthesis due to a mutation in the DPM2 gene. embopress.orgoup.com This finding, combined with research on other mutant cell lines defective in DPM1, led to the understanding that the full synthase complex consists of DPM1 (the catalytic subunit), DPM2 (a regulatory protein), and DPM3 (which tethers the complex to the endoplasmic reticulum). nih.govwikigenes.org DPM2 is essential for the stability and proper localization of DPM1. embopress.org

Fibroblasts derived from patients have provided a direct window into the human pathology of DPMS deficiency. Specifically, fibroblasts from individuals with Congenital Disorder of Glycosylation Type Ie (CDG-Ie) carry mutations in the DPM1 gene. jci.orgnih.gov Studies on these cells show a dramatic reduction (around 95%) in DPMS activity. nih.gov A key biochemical hallmark of this deficiency is the accumulation of an incomplete lipid-linked oligosaccharide, Man₅GlcNAc₂-PP-dolichol, as the lack of this compound stalls the further elongation of the glycan precursor. jci.orgjci.org While adding mannose to the culture medium can correct the size of this precursor in some cases, it does not always restore the normal levels of downstream products like GPI-anchored proteins. nih.govjci.org

| Cell Line | Key Mutant/Defect | Major Scientific Contribution |

|---|---|---|

| CHO Cells (Lec15) | Mutation in the DPM2 gene. embopress.org | Revealed the multi-subunit nature of mammalian DPMS (DPM1, DPM2, DPM3). nih.govwikigenes.org |

| Human Fibroblasts (CDG-Ie) | Mutations in the catalytic subunit gene, DPM1. jci.orgnih.gov | - Linked DPM1 mutations to human disease.

|

Plant Models (e.g., Arabidopsis thaliana)

The plant kingdom, represented by the model organism Arabidopsis thaliana , has also provided significant insights. Research has demonstrated that, similar to mammals, plants utilize a multi-subunit DPMS complex composed of DPMS1, DPMS2, and DPMS3, which are localized to the endoplasmic reticulum. researchgate.net The catalytic core, DPMS1, is not active on its own and requires the other subunits for function. researchgate.net

Genetic manipulation of DPMS1 in Arabidopsis has revealed its profound impact on plant life. Both overexpression and loss-of-function mutations in DPMS1 lead to distinct phenotypes, including wrinkled seed coats and disorganized vascular and stem morphology. researchgate.net These studies have also uncovered a previously unsuspected role for this compound synthesis in plant physiology, linking it to the endoplasmic reticulum stress response and a hypersensitivity to ammonium, which manifests as root growth inhibition and leaf chlorosis. researchgate.net

| Model Organism | DPMS System | Observed Phenotypes in Mutants |

|---|---|---|

| Arabidopsis thaliana | Multi-subunit complex (DPMS1, DPMS2, DPMS3). researchgate.netscispace.com | - Disorganized stem morphology and vascular bundles. researchgate.net |

| - Wrinkled seed coat phenotype. researchgate.net | ||

| - Enhanced hypersensitivity to ammonium and constitutive ER stress response. researchgate.net |

Protozoan and Filamentous Fungal Systems (e.g., Entamoeba histolytica, Aspergillus fumigatus, Trichoderma reesei, Candida albicans)

The study of this compound (Dol-P-Man) and its synthesizing enzyme, dolichol phosphate mannose synthase (DPMS), in protozoa and filamentous fungi has revealed significant diversity in enzyme structure and function, providing crucial insights into the regulation of protein glycosylation. These organisms serve as valuable models for understanding fundamental cellular processes.

In the protozoan parasite Entamoeba histolytica , DPMS is an essential enzyme for glycoprotein (B1211001) biosynthesis. nih.govoup.com Research using trophozoite membranes has successfully solubilized and characterized this enzyme. nih.gov The transfer of mannose from GDP-Mannose to create Dol-P-Man is dependent on the exogenous addition of dolichol monophosphate (Dol-P). nih.gov Kinetic studies revealed sigmoidal kinetics for Dol-P and hyperbolic kinetics for GDP-Mannose, with an S0.5 for Dol-P of 15 µg/ml and a Km for GDP-Mannose of 4.1 µM. nih.gov The optimal pH for the enzyme is between 7.5 and 8.0, and it requires either Mg2+ or Mn2+ for activity, with manganese being more effective, although within a narrower concentration range. nih.gov Interestingly, the enzyme's catalytic properties appear to differ depending on the reaction direction; Mg2+ is a more effective activator for the reverse reaction, where mannose is transferred from Dol-P-Man back to GDP. nih.gov Further purification studies have shown that the enzyme's activity and stability are enhanced by reducing agents like dithiothreitol, suggesting a functional role for sulfhydryl groups. oup.com While phospholipids (B1166683) are not required for its function, activity is significantly stimulated by phosphatidylethanolamine (B1630911). oup.com In vitro studies have also demonstrated that the enzyme can be activated by phosphorylation via a cAMP-dependent protein kinase, which results in a 2.6-fold increase in Vmax without changing the Km for the substrate. oup.com

In the filamentous fungus Aspergillus fumigatus , Dol-P-Man is a critical mannosyl donor for protein glycosylation pathways, including N-glycosylation and O-mannosylation. uniprot.orgoup.com The DPMS in A. fumigatus is involved in the synthesis of substrates for N-glycan biosynthesis. string-db.org Studies on dolichols from A. fumigatus have revealed that, like in Trichoderma, they are atypical and poly-saturated, differing from the dolichols found in model yeasts like Saccharomyces cerevisiae. nih.gov This structural difference in the lipid carrier can profoundly affect glycosylation processes. nih.gov

The filamentous fungus Trichoderma reesei is a significant model for studying protein secretion and glycosylation, where Dol-P-Man plays a central regulatory role. oup.com In T. reesei, Dol-P-Man is the donor of the first mannosyl residue in protein O-mannosylation. oup.commicrobiologyresearch.org Kinetic experiments using membrane preparations showed that the lipid carrier was labeled with mannose from GDP-[U-14C]mannose before the protein, and this lipid was identified as Dol-P-Man. microbiologyresearch.org The synthesis of Dol-P-Man can be completely blocked by tsushimycin, a specific inhibitor. microbiologyresearch.org The DPMS enzyme from T. reesei has been cloned and characterized, revealing that it belongs to the class of synthases found in humans and Schizosaccharomyces pombe, which notably lacks the C-terminal hydrophobic domain present in the S. cerevisiae enzyme. oup.comnih.gov Studies using various phosphorylated dolichols as substrates have shown that the unusual, poly-saturated structure of T. reesei dolichols affects the activity of the dolichol-dependent DPMS enzyme. nih.govmdpi.com Furthermore, stimulation of exoprotein secretion in T. reesei has been correlated with increased DPMS activity, highlighting its regulatory importance in the fungal secretory pathway. oup.com

Table 1: Research Findings on this compound Synthesis in Protozoan and Fungal Systems

| Organism | Enzyme System | Key Research Findings | References |

|---|---|---|---|

| Entamoeba histolytica | Dolichol Phosphate Mannose Synthase (DPMS) | - Enzyme requires exogenous Dol-P; exhibits sigmoidal kinetics for Dol-P and hyperbolic for GDP-Man. nih.gov | nih.govoup.com |

| Aspergillus fumigatus | Dolichol-phosphate mannosyltransferase | - Dol-P-Man is a key donor for N-glycosylation and O-mannosylation. uniprot.orgoup.com | uniprot.orgoup.comstring-db.orgnih.gov |

| Trichoderma reesei | Dolichol Phosphate Mannose Synthase (DPMS) | - Dol-P-Man is the mannosyl donor for protein O-mannosylation. microbiologyresearch.org | nih.govoup.commicrobiologyresearch.orgnih.govmdpi.com |

| Candida albicans | Multimeric DPMS Complex (Dpm1, Dpm2, Dpm3) | - DPMS is a heteromeric enzyme; Dpm1 and Dpm3 are essential. nih.gov | nih.govmdpi.com |

Archaeal Models for Comparative Studies (e.g., Pyrococcus furiosus)

The domain Archaea presents unique variations in the glycosylation pathways, and hyperthermophilic archaea like Pyrococcus furiosus serve as powerful models for comparative studies. These organisms provide insight into the evolution and fundamental mechanisms of protein modification under extreme environmental conditions. plos.orgwiley.com

A key distinction in the N-glycosylation pathway of P. furiosus and other Euryarchaeota is the use of dolichol monophosphate (Dol-P) as the lipid carrier for glycan assembly. plos.orgmit.edunih.gov This is in stark contrast to eukaryotes and crenarchaeotes, which utilize dolichol pyrophosphate (Dol-PP) as the carrier. plos.orgwiley.commit.edunih.gov This fundamental difference in the number of phosphate groups on the lipid carrier has sparked interest in the evolutionary origins of glycosylation systems. nih.govresearchgate.net

Structural characterization of the lipid carrier in P. furiosus has been achieved using liquid chromatography-electrospray ionization mass spectrometry. plos.orgmit.edu These studies revealed that the dolichols are not only the longest archaeal dolichol phosphates described to date (composed of 12-14 isoprene subunits) but are also highly reduced (saturated). plos.orgmit.edu While eukaryotic dolichols have only a saturated α-isoprene unit, the dolichols in P. furiosus feature saturated isoprene units at both the α- and ω-terminals, with additional saturation in 1-4 internal isoprene subunits. plos.orgmit.edu This high degree of saturation in the lipid carrier is a distinct feature of archaeal N-glycosylation. plos.orgnih.gov

The enzyme responsible for synthesizing Dol-P-Man, dolichol-phosphate mannosyltransferase (DPMS), has been extensively studied in P. furiosus. uniprot.orgnih.govdiva-portal.org This enzyme catalyzes the transfer of mannose from GDP-mannose to Dol-P. uniprot.orgnih.gov High-resolution crystal structures of the archaeal DPMS from P. furiosus have been solved in complex with its nucleotide, donor substrate, and glycolipid product. nih.govdiva-portal.org These structures provide critical snapshots along the catalytic cycle, revealing how the binding of the lipid carrier is coupled to conformational changes in interface helices and acceptor loop dynamics, which control the synthesis of Dol-P-Man. nih.govdiva-portal.org Comparative analyses between the P. furiosus DPMS and its counterparts in other organisms, such as Haloferax volcanii, have raised questions about their structural and functional relationships despite catalyzing the same reaction. nih.gov

The N-linked glycans assembled on the Dol-P carrier are ultimately transferred to target proteins, and in P. furiosus, this extensive surface glycosylation is thought to be a protective mechanism against extreme heat. elifesciences.org The flagella of P. furiosus, for instance, are heavily glycosylated, which likely contributes to their stability and function in adhesion and motility at temperatures around 100°C. asm.org

**Table 2: Comparative Research Findings in the Archaeal Model *Pyrococcus furiosus***

| Feature | Finding in Pyrococcus furiosus | Comparison with Eukaryotes | References |

|---|---|---|---|

| Lipid Carrier for N-Glycosylation | Dolichol Monophosphate (Dol-P) | Eukaryotes use Dolichol Pyrophosphate (Dol-PP). | plos.orgmit.edunih.gov |

| Dolichol Structure | Long (12-14 isoprene units) and highly saturated (reduced) at α, ω, and internal positions. | Eukaryotic dolichols are longer (C70-C110) but only saturated at the α-position. | plos.orgmit.edu |

| DPMS Enzyme | High-resolution crystal structures are available, providing mechanistic insights into the catalytic cycle. | The archaeal enzyme structure provides a model for understanding related human enzymes and associated diseases (CDG). | nih.govdiva-portal.org |

| Glycan Transfer | A heptasaccharide is assembled on the Dol-P carrier before transfer to proteins. | Eukaryotes assemble a larger precursor (Glc3Man9GlcNAc2) on Dol-PP. | plos.orgmit.edu |

Future Directions and Emerging Research Avenues in Dolichol Monophosphate Mannose Biology

Elucidation of Dolichol Monophosphate Mannose Flippase Identity and Mechanism

A pivotal, yet unresolved, question in Dol-P-Man biology is the molecular identity of the protein responsible for its translocation across the ER membrane. Dol-P-Man is synthesized on the cytoplasmic face of the ER, but it is utilized as a mannosyl donor within the ER lumen for N-glycosylation, O- and C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. researchgate.netwikipedia.orgnih.gov This topological paradox necessitates a transporter, or "flippase," to move the molecule from the cytoplasmic leaflet to the luminal leaflet of the ER membrane.

While the gene encoding this flippase remains unknown, significant progress has been made in its biochemical characterization. nih.govresearchgate.net Studies using reconstituted systems with rat liver ER membrane proteins have successfully demonstrated flippase activity in protein-free liposomes. researchgate.netacs.orgnih.gov These experiments have revealed several key features of the flippase's mechanism:

Protein-Dependence: The translocation of Dol-P-Man is strictly dependent on the presence of a protein component. researchgate.net

ATP-Independence: Unlike many membrane transporters, the Dol-P-Man flippase does not require ATP for its function. researchgate.netnih.gov

High Specificity: The flippase exhibits remarkable stereospecificity. It efficiently transports the naturally occurring Dol-P-Man but shows a more than 10-fold lower rate for its stereoisomers. researchgate.net Furthermore, it specifically recognizes the saturated α-isoprene unit of the dolichol lipid tail, distinguishing it from unsaturated polyprenols. researchgate.net

Distinct Identity: The Dol-P-Man flippase can be biochemically separated from the flippase responsible for translocating the larger lipid-linked oligosaccharide, Man₅GlcNAc₂-PP-dolichol, indicating that two distinct transport systems are at play for different intermediates in the N-glycosylation pathway. researchgate.netacs.org